molecular formula C10H13NO B13052244 (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13052244
M. Wt: 163.22 g/mol
InChI Key: XVYGOLFJDGWZFD-SECBINFHSA-N
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Description

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine (CAS 1241682-20-1) is a chiral amine building block featuring the 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry and organic synthesis . This compound is of significant interest for researchers developing novel synthetic methodologies and exploring new chemical entities for pharmaceutical applications. The 2,3-dihydrobenzofuran core is an integral component of numerous biologically active natural products and synthetic drugs, known to exhibit a wide range of properties including anti-inflammatory, anticancer, and neuroprotective activities . Recent scientific literature highlights ongoing methodological developments for synthesizing 2,3-dihydrobenzofuran-3-amines, underscoring their relevance as key intermediates in constructing complex molecular architectures . The (S)-enantiomer provided here offers a stereochemically defined starting point for the development of chiral ligands, asymmetric catalysts, and enantiomerically pure pharmaceuticals. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3S)-6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m1/s1

InChI Key

XVYGOLFJDGWZFD-SECBINFHSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CO2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CO2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2,3-dihydroxy-6,7-dimethylbenzofuran, followed by the introduction of the amine group. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Functional Groups Molecular Formula CAS Number Key Properties/Applications
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine 6,7-dimethyl Amine C₁₀H₁₃NO 1241682-20-1 Chiral amine; research applications
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 6,7-dichloro Amine (HCl salt) C₈H₇Cl₂NO 43512013 Enhanced water solubility due to HCl salt; potential intermediate in drug synthesis
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine 6,7-difluoro, 2-methyl Amine C₉H₉F₂NO 1342958-61-5 Electronegative fluorine substituents; possible metabolic stability
2,2-Dimethyl-2,3-dihydrobenzofuran-6-carbaldehyde 2,2-dimethyl, 6-carbaldehyde Aldehyde C₁₁H₁₂O₂ 78299-37-3 Reactive aldehyde group; used in condensation reactions

Key Observations :

  • Substituent Effects : Methyl groups in the target compound increase lipophilicity compared to halogenated analogues (Cl, F), which may enhance membrane permeability. Halogens, however, improve metabolic stability and binding specificity in medicinal chemistry contexts .
  • Functional Groups : The hydrochloride salt (CAS: 43512013) offers improved aqueous solubility, critical for biological assays, while the carbaldehyde derivative (CAS: 78299-37-3) serves as a versatile electrophile in synthetic chemistry .

Spectral and Physicochemical Properties

  • NMR Data : provides detailed ¹H/¹³C-NMR shifts for pyridopyrimidine derivatives, demonstrating substituent-dependent deshielding effects. For instance, fluorine atoms in 6,7-difluoro analogues (CAS: 1342958-61-5) would induce distinct splitting patterns compared to methyl groups .
  • Solubility: The hydrochloride salt (CAS: 43512013) is likely soluble in polar solvents, whereas the free amine (CAS: 1241682-20-1) may require organic solvents like DMSO or ethanol .

Stereochemical Considerations

The (S)-configuration of the target compound contrasts with racemic or undefined stereochemistry in other dihydrobenzofuran amines. Enantiomeric purity is critical in chiral environments, such as enzyme binding, where mismatched stereochemistry can nullify activity .

Research and Application Insights

  • Pharmaceutical Potential: Halogenated analogues (Cl, F) are common in drug discovery due to their bioisosteric properties. The target compound’s methyl groups may favor hydrophobic interactions in target binding .
  • Material Science : The carbaldehyde derivative (CAS: 78299-37-3) could be used in polymer synthesis or as a crosslinking agent .

Biological Activity

(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds. Its structure features a benzofuran ring with two methyl groups at the 6 and 7 positions and an amine group at the 3 position. The molecular formula is C10H13NC_{10}H_{13}N with a molecular weight of approximately 163.22 g/mol. The stereochemistry of the compound is crucial for its biological activity as it influences how the molecule interacts with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to exhibit antimicrobial and anticancer properties through the following mechanisms:

  • Antimicrobial Activity : The compound inhibits microbial growth by disrupting cellular processes in bacteria and fungi. Its mechanism may involve interference with enzyme systems crucial for microbial survival.
  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells. This is achieved through the activation of specific signaling pathways that lead to programmed cell death .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study reported the following IC50 values:

Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cell types.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuropharmacological Studies : Research has indicated that this compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models of cancer .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzofuran ring can enhance biological activity. For example, substituents at the 5-position have been linked to increased potency against cancer cells.

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